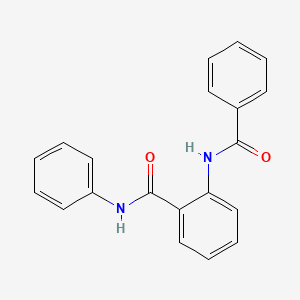

Benzamide, 2-(benzoylamino)-N-phenyl-

Description

Historical Context of N-Substituted Benzamide (B126) Research

The journey of benzamides in science began with the first synthesis of the parent compound, benzamide, in 1833. However, it was not until the early 20th century that the medicinal potential of its derivatives started to be systematically explored. pharmaguideline.com A significant milestone in the clinical application of N-substituted benzamides was the development of drugs like sulpiride (B1682569) and amisulpride (B195569) in the latter half of the 20th century, primarily for the treatment of psychiatric disorders. nih.gov These early successes spurred further research into the synthesis and pharmacological evaluation of a vast array of N-substituted benzamide derivatives, revealing their potential as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com This historical progression has established N-substituted benzamides as a privileged scaffold in drug discovery.

Rationale for Focusing on Benzamide, 2-(benzoylamino)-N-phenyl- within Academic Inquiry

The specific focus on Benzamide, 2-(benzoylamino)-N-phenyl-, also known as N-(2-benzoylamino) phenyl benzamide (NBPB), within the broader class of benzamides is driven by its unique structural features and emerging biological potential. The presence of two benzoyl groups and a phenyl substituent on the amide nitrogen creates a complex and sterically hindered molecule with distinct electronic and conformational properties.

A compelling and recent rationale for the academic inquiry into this particular compound stems from a 2023 study that identified it as a potential novel inhibitor of SARS-CoV-2. nih.gov This research highlighted the molecule's promising binding affinity to key viral proteins, suggesting its potential as a candidate for antiviral drug development. nih.gov Such findings underscore the importance of investigating seemingly niche molecules within a well-established class of compounds for novel therapeutic applications.

Methodological Approaches in Benzamide Derivative Studies

The academic investigation of Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives employs a combination of synthetic, analytical, and computational methodologies.

Synthesis: The synthesis of 2-(benzoylamino)-N-phenylbenzamide derivatives is often achieved through the condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with various substituted anilines. These reactions can be carried out using conventional heating or more modern techniques like microwave irradiation, which often leads to higher yields and shorter reaction times.

Analytical Characterization: A suite of spectroscopic techniques is essential for the structural elucidation and characterization of these compounds. These include:

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: To identify characteristic functional groups and vibrational modes within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and conjugation within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Computational Studies: In silico methods play a crucial role in understanding the structure-activity relationships and predicting the biological potential of benzamide derivatives. These approaches include:

Quantum Chemical Investigations: To calculate geometrical parameters (bond lengths, bond angles), vibrational frequencies, and electronic properties. nih.gov

Molecular Docking: To simulate the interaction of the molecule with biological targets, such as viral proteins, and predict its binding affinity and mode of interaction. nih.gov

Detailed Research Findings

Recent research on Benzamide, 2-(benzoylamino)-N-phenyl- has provided valuable insights into its synthesis, structural properties, and potential biological activity.

A notable study focused on the synthesis of a series of 2-benzoylamino-N-phenyl-benzamide derivatives and investigated their properties. The yields of these syntheses were found to be dependent on the nature of the substituents on the aniline (B41778) ring.

| Derivative | Substituent on Aniline | Yield (%) |

|---|---|---|

| 5a | H | 85 |

| 5b | 4-CH3 | 90 |

| 5c | 4-OCH3 | 92 |

| 5d | 4-Cl | 82 |

| 5e | 4-Br | 80 |

Furthermore, a comprehensive spectroscopic and quantum chemical investigation of N-(2-benzoylamino) phenyl benzamide (NBPB) has been reported. nih.gov This study provided a detailed analysis of the molecule's structural and spectral properties.

| Spectroscopic Data | Key Findings |

|---|---|

| FTIR and FT-Raman | The assigned vibrational wave numbers were in good agreement with the experimental spectra. A redshift in the C=O stretching frequency was observed, attributed to the mesomeric effect. nih.gov |

| UV-Vis | The simulated UV-Vis spectrum was validated experimentally, providing insights into the electronic transitions of the molecule. nih.gov |

The same study also explored the potential of NBPB as an inhibitor of SARS-CoV-2 through molecular docking analysis. The results indicated a high binding affinity of the molecule to SARS-CoV-2 protein receptors, primarily due to hydrogen bonding and various hydrophobic interactions. nih.gov This finding has positioned Benzamide, 2-(benzoylamino)-N-phenyl- as a compound of significant interest for further investigation in the context of antiviral research.

Structure

3D Structure

Properties

CAS No. |

18543-23-2 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-benzamido-N-phenylbenzamide |

InChI |

InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)20(24)21-16-11-5-2-6-12-16/h1-14H,(H,21,24)(H,22,23) |

InChI Key |

UBGYHBYLTQHPNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 2 Benzoylamino N Phenyl

Classical Synthetic Routes and Modifications

The traditional synthesis of Benzamide (B126), 2-(benzoylamino)-N-phenyl- primarily relies on fundamental amide bond formation reactions. These methods, while established, often require specific reaction conditions and may present challenges in terms of regioselectivity and the need for protecting groups.

Amide Bond Formation Strategies

The core of classical synthesis for this target molecule involves the creation of two amide linkages. This can be achieved through a stepwise approach, typically involving the acylation of an appropriate aniline (B41778) derivative or the coupling of a carboxylic acid with an amine.

A primary and straightforward method for forming an amide bond is the acylation of an amine with an acyl chloride. In the context of synthesizing Benzamide, 2-(benzoylamino)-N-phenyl-, a plausible route involves the acylation of a 2-aminobenzanilide (B1266236) precursor with benzoyl chloride. The reaction introduces the benzoyl group onto the primary amino group at the 2-position of the benzanilide (B160483) scaffold.

The general reaction is as follows:

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure the solubility of the reactants and facilitate the reaction.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 2-Aminobenzanilide | Benzoyl chloride | Pyridine | Benzamide, 2-(benzoylamino)-N-phenyl- |

| Substituted 2-aminobenzanilide | Substituted benzoyl chloride | Triethylamine | Substituted Benzamide, 2-(benzoylamino)-N-phenyl- |

An alternative to using acyl chlorides is the direct coupling of a carboxylic acid and an amine using a coupling agent. This approach avoids the need to prepare the often-reactive acyl chloride. For the synthesis of Benzamide, 2-(benzoylamino)-N-phenyl-, this would involve the reaction of 2-(benzoylamino)benzoic acid with aniline, or conversely, 2-aminobenzoic acid with N-phenylbenzamide, in the presence of a suitable coupling agent.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The reaction mechanism generally involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

| Carboxylic Acid | Amine | Coupling Agent | Additive | Product |

| 2-(Benzoylamino)benzoic acid | Aniline | DCC | HOBt | Benzamide, 2-(benzoylamino)-N-phenyl- |

| 2-Aminobenzoic acid | N-Phenylbenzamide | EDC | DMAP | Benzamide, 2-(benzoylamino)-N-phenyl- |

Protecting Group Chemistry in Targeted Synthesis

In multi-step syntheses, particularly when dealing with molecules possessing multiple reactive functional groups, the use of protecting groups is a critical strategy. For the synthesis of Benzamide, 2-(benzoylamino)-N-phenyl-, if the starting material is a diamine derivative, such as 2-amino-N-phenyl-benzamide, selective acylation is necessary.

To achieve regioselective benzoylation at the 2-amino position while leaving the N-phenylamino group untouched, a protecting group strategy might be employed. The more nucleophilic 2-amino group could be selectively acylated under carefully controlled conditions. However, if selectivity is insufficient, the less reactive N-phenylamino group could be temporarily protected. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. These groups can be introduced to the aniline nitrogen, followed by acylation of the free 2-amino group, and subsequent deprotection to yield the final product.

The choice of protecting group is dictated by its stability under the acylation conditions and the ease of its removal without affecting the newly formed amide bonds. For instance, the Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.

Regioselective Synthesis Challenges and Solutions

A significant challenge in the synthesis of Benzamide, 2-(benzoylamino)-N-phenyl- arises when using starting materials with multiple reactive sites. For example, starting from 2-aminobenzanilide, there are two distinct amino groups: the primary 2-amino group and the secondary N-phenylamino group. The primary amino group is generally more nucleophilic and will preferentially react with an acylating agent.

However, to ensure high regioselectivity and avoid the formation of di-acylated or incorrectly acylated byproducts, reaction conditions must be carefully optimized. This can include:

Stoichiometric control: Using a slight excess or an equimolar amount of the acylating agent can favor mono-acylation.

Temperature control: Lowering the reaction temperature can enhance the kinetic selectivity towards the more reactive amino group.

Steric hindrance: The steric bulk of the N-phenyl group can also contribute to the preferential acylation at the less hindered 2-amino position.

In cases where these measures are insufficient to achieve the desired regioselectivity, the protecting group strategies discussed in the previous section become essential.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of complex molecules, including Benzamide, 2-(benzoylamino)-N-phenyl-. These modern strategies often involve the use of microwave irradiation and advanced catalytic systems.

A notable modern approach involves the condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with various substituted anilines. researchgate.net This method has been shown to be highly effective for the synthesis of Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives. researchgate.net The reaction is often catalyzed by Keggin-type heteropolyacids, such as H3PW12O40·13H2O, and is significantly accelerated by microwave irradiation under solvent-free conditions. researchgate.net

The proposed mechanism involves the initial protonation of the benzoxazinone, followed by nucleophilic attack of the aniline. Subsequent ring-opening and rearrangement lead to the formation of the final product.

This microwave-assisted, catalyst-driven approach offers several advantages over classical methods, including:

Reduced reaction times: Reactions that might take hours under conventional heating can often be completed in minutes.

Higher yields: The efficiency of microwave heating and the catalytic process often lead to improved product yields.

Environmentally friendly conditions: The use of solvent-free conditions aligns with the principles of green chemistry.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Phenyl-1,3-(4H)-benzoxazin-4-one | Aniline | H3PW12O40·13H2O | Microwave, Solvent-free | Benzamide, 2-(benzoylamino)-N-phenyl- |

This modern synthetic route provides a powerful and efficient alternative for the preparation of Benzamide, 2-(benzoylamino)-N-phenyl-, highlighting the ongoing evolution of synthetic methodologies towards more sustainable and effective chemical transformations.

Catalytic Approaches to Benzamide Synthesis

Catalysis offers a powerful tool for the synthesis of amides, providing pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric methods. Both transition metals and small organic molecules have been effectively employed as catalysts for amidation reactions.

Transition Metal-Catalyzed Amidation

Transition metal catalysis provides a versatile platform for the formation of C-N bonds, a critical step in the synthesis of N-aryl benzamides. Palladium-catalyzed reactions, in particular, have been extensively studied for the amination of aryl halides and related substrates. For the synthesis of a complex molecule like Benzamide, 2-(benzoylamino)-N-phenyl-, a potential transition metal-catalyzed approach could involve the coupling of a suitably functionalized 2-aminobenzamide (B116534) derivative with an aryl halide.

Recent advancements have focused on the development of highly active catalyst systems that can operate under mild conditions and with low catalyst loadings. For instance, palladium catalysts supported by specialized phosphine (B1218219) ligands have demonstrated high efficacy in the amination of aryl chlorides and bromides with aqueous ammonia (B1221849) and hydroxide (B78521) bases, which could be adapted for more complex amine substrates. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of arylboronic acids with nitroarenes presents a redox-economical process for amide synthesis. nih.gov While direct application to the target molecule is not explicitly reported, these methodologies suggest a viable synthetic strategy. A hypothetical retrosynthetic analysis could involve the palladium-catalyzed coupling of 2-(benzoylamino)benzoic acid or its activated derivative with aniline, or the coupling of 2-aminobenzanilide with benzoyl chloride.

Iron-catalyzed ortho-amination of aromatic carboxamides has also emerged as a promising method for the synthesis of anthranilic acid derivatives, which are key precursors. nih.gov This approach utilizes an iron/diphosphine catalyst and an organometallic base to achieve C-H activation and subsequent amination.

Table 1: Examples of Transition Metal-Catalyzed Amidation Reactions Relevant to Benzamide Synthesis

| Catalyst System | Substrates | Product Type | Key Features |

| Palladium(II) acetate (B1210297) / Xantphos | Aryl halides, N-substituted formamides | N-Aryl amides | Carbon-monoxide-free aminocarbonylation. organic-chemistry.org |

| Palladium catalyst / KPhos ligand | Aryl halides, Aqueous ammonia | Primary arylamines | High selectivity, tolerance of hydroxide base. nih.gov |

| Iron/diphosphine catalyst | Aromatic carboxamides, N-chloroamines | Anthranilic acid derivatives | ortho-C-H amination. nih.gov |

| Palladium catalyst | Arylboronic acids, Nitroarenes | Amides | Redox-economical aminocarbonylation. nih.gov |

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysis. For amide bond formation, various organocatalytic strategies have been developed. One notable approach is the direct condensation of carboxylic acids and amines.

A study has reported the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net This method offers a green, rapid, and efficient pathway. While not specifically applied to Benzamide, 2-(benzoylamino)-N-phenyl-, the principles could be extended to the coupling of 2-(benzoylamino)benzoic acid and aniline.

Furthermore, the synthesis of N-aryl amides has been achieved through the organocatalytic ring-opening aminolysis of lactones with aromatic amines, using a bicyclic guanidine (B92328) catalyst. nih.gov This atom-economical approach provides a metal-free route to N-aryl amides under mild conditions. The applicability of this method to the target molecule would depend on the availability of a suitable lactone precursor.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design is crucial for minimizing the environmental impact of chemical processes. This involves the use of safer solvents, renewable resources, and energy-efficient reaction conditions.

Solvent-Free Reactions

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. A notable example directly relevant to the target molecule is the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives from 2-phenyl-3,1-(4H)-benzoxazin-4-one and substituted anilines. This reaction is catalyzed by Keggin-type heteropolyacids under solvent-free conditions and microwave irradiation, offering an efficient and environmentally friendly approach.

Renewable Feedstocks

The utilization of renewable feedstocks is a cornerstone of a sustainable chemical industry. Lignin (B12514952), an abundant aromatic biopolymer, is a promising renewable source of aromatic compounds. cas.cn Research has demonstrated the potential to convert lignin and its derivatives into aromatic amides, including benzamides. researchgate.netnih.gov This is achieved through a one-pot, multi-step oxidation process using molecular oxygen and a cobalt-based catalyst in water. researchgate.netnih.gov This "lignin to amides" concept offers a sustainable pathway to valuable chemical building blocks.

The synthesis of the precursors for Benzamide, 2-(benzoylamino)-N-phenyl-, such as benzoic acid and aniline derivatives, could potentially be derived from lignin. Lignin depolymerization can yield a variety of phenolic compounds, which can be further transformed into the required aromatic skeletons. nih.govresearchgate.net While a direct, multi-step synthesis of the target molecule from lignin has not been reported, the foundational chemistry for producing its aromatic components from renewable resources is an active area of research.

Flow Chemistry Techniques for Scale-Up and Optimization

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. rsc.orgnih.gov These features make it an attractive technology for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The multi-step synthesis of amides can be efficiently performed in continuous-flow systems. rsc.orgresearchgate.net Such systems can integrate reaction, separation, and purification steps, leading to a more streamlined and efficient process. researchgate.net For a molecule like Benzamide, 2-(benzoylamino)-N-phenyl-, which requires multiple synthetic steps, a continuous-flow approach could offer significant benefits. For instance, the generation of reactive intermediates can be performed in a controlled manner, minimizing side reactions and improving safety. nih.govacs.org

While a specific flow synthesis for Benzamide, 2-(benzoylamino)-N-phenyl- has not been detailed in the literature, the principles and technologies are well-established for the synthesis of complex amides and other APIs. rsc.orgnih.gov A modular flow setup could be envisioned where the individual steps, such as the formation of the initial benzamide and the subsequent N-acylation, are carried out in sequential reactors with in-line purification to ensure high purity of the final product. rsc.org

Solid-Phase Synthesis Applications

While specific literature detailing the solid-phase synthesis of Benzamide, 2-(benzoylamino)-N-phenyl- is not extensively available, the principles of solid-phase organic synthesis (SPOS) can be applied to construct a hypothetical and efficient pathway for its production. SPOS offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation, making it an attractive strategy for creating libraries of related compounds.

A plausible solid-phase approach to synthesizing Benzamide, 2-(benzoylamino)-N-phenyl- could commence with the immobilization of a suitable building block onto a solid support, such as a polymeric resin. A common choice for such syntheses is a resin functionalized with a linker that allows for the attachment of a carboxylic acid, such as the Wang resin.

One potential synthetic route would involve the following key steps:

Immobilization: The synthesis would begin by anchoring 2-aminobenzoic acid to the solid support. This is typically achieved through an ester linkage between the carboxylic acid of 2-aminobenzoic acid and the hydroxyl groups of the Wang resin.

First Amide Coupling: The resin-bound 2-aminobenzoic acid would then be reacted with aniline. This amide bond formation can be facilitated by standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU), to yield the resin-bound 2-amino-N-phenylbenzamide.

Second Amide Coupling (Benzoylation): The subsequent step involves the acylation of the free amino group at the 2-position with benzoyl chloride. This reaction forms the second amide bond, resulting in the desired product, Benzamide, 2-(benzoylamino)-N-phenyl-, still attached to the solid support.

Cleavage from Resin: The final step is the cleavage of the target molecule from the solid support. For a Wang resin, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), which breaks the ester linkage and releases the final product into solution.

Following cleavage, the crude product can be purified using standard techniques like precipitation or chromatography to yield the pure Benzamide, 2-(benzoylamino)-N-phenyl-. The table below outlines the proposed steps and reagents for this hypothetical solid-phase synthesis.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Immobilization of 2-aminobenzoic acid | Wang Resin, DCC, DMAP, in DMF | Resin-bound 2-aminobenzoic acid |

| 2 | Amide bond formation | Aniline, HBTU, DIPEA, in DMF | Resin-bound 2-amino-N-phenylbenzamide |

| 3 | Benzoylation | Benzoyl chloride, Pyridine, in DCM | Resin-bound Benzamide, 2-(benzoylamino)-N-phenyl- |

| 4 | Cleavage | 95% TFA in DCM | Benzamide, 2-(benzoylamino)-N-phenyl- (in solution) |

This table represents a hypothetical solid-phase synthesis pathway. Abbreviations: DCC - N,N'-Dicyclohexylcarbodiimide; DMAP - 4-Dimethylaminopyridine; DMF - Dimethylformamide; HBTU - Hexafluorophosphate benzotriazole tetramethyl uronium; DIPEA - N,N-Diisopropylethylamine; DCM - Dichloromethane; TFA - Trifluoroacetic acid.

This solid-phase approach would be particularly advantageous for generating a library of analogues of Benzamide, 2-(benzoylamino)-N-phenyl-. By varying the aniline and benzoyl chloride derivatives used in steps 2 and 3, a diverse range of compounds could be synthesized efficiently.

Reaction Mechanisms and Chemical Transformations of Benzamide, 2 Benzoylamino N Phenyl

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

Benzamide (B126), 2-(benzoylamino)-N-phenyl- possesses three aromatic rings, each with different susceptibility to electrophilic attack. The reactivity of these rings is influenced by the electronic effects of the amide substituents.

The Phenyl Ring Attached to the Nitrogen (N-phenyl group): The nitrogen atom of the N-phenylbenzamide moiety can donate its lone pair of electrons into this phenyl ring through resonance, making it electron-rich. This activating effect directs incoming electrophiles to the ortho and para positions. However, the bulky benzoylamino group at the ortho position of the central ring may sterically hinder attack at the ortho positions of the N-phenyl ring.

The Phenyl Ring of the Benzoyl Group: The carbonyl group of the benzamide is strongly electron-withdrawing, deactivating this phenyl ring towards electrophilic substitution. Any substitution would be directed to the meta position.

A representative electrophilic substitution reaction is nitration. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the N-phenyl ring is the most likely to react, yielding primarily the para-nitro substituted product due to steric hindrance at the ortho positions.

Interactive Table: Regioselectivity in Electrophilic Nitration of Benzamide, 2-(benzoylamino)-N-phenyl- (Predicted)

| Aromatic Ring | Substituent Effects | Predicted Major Product(s) |

| N-phenyl ring | Activating (-NHCOPh) | 4'-Nitro derivative |

| Central phenyl ring | Competing activating and deactivating groups | Complex mixture, less favored |

| Benzoyl phenyl ring | Deactivating (-CONH-) | 3''-Nitro derivative, least favored |

Nucleophilic Acyl Substitution:

The two carbonyl carbons of the amide groups are electrophilic and can undergo nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or anhydrides. Harsh conditions, such as strong acids or bases and high temperatures, are often required.

The two amide groups in Benzamide, 2-(benzoylamino)-N-phenyl- present an opportunity for selective reaction. The relative reactivity of the two carbonyl centers would depend on steric and electronic factors. The carbonyl carbon of the N-phenylbenzamide might be slightly more sterically hindered.

Interactive Table: General Conditions for Nucleophilic Acyl Substitution on Benzamides

| Nucleophile | Reagents/Conditions | Product Type |

| H₂O/H⁺ | Dilute HCl or H₂SO₄, heat | Carboxylic acid + Amine salt |

| H₂O/OH⁻ | NaOH or KOH solution, heat | Carboxylate salt + Amine |

| R'OH/H⁺ | Strong acid catalyst, heat | Ester + Amine salt |

| R'NH₂ | High temperature | Transamidation product |

Hydrolysis and Solvolysis Mechanisms

The amide linkages in Benzamide, 2-(benzoylamino)-N-phenyl- can be cleaved through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine (or its protonated form, an ammonium (B1175870) salt). For Benzamide, 2-(benzoylamino)-N-phenyl-, complete hydrolysis would yield benzoic acid, 2-aminobenzoic acid, and aniline (B41778).

Base-Catalyzed (Saponification) Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. The leaving group is subsequently protonated by the solvent or upon workup. The carboxylic acid product is deprotonated under the basic conditions to form a carboxylate salt. Complete saponification of the target molecule would produce sodium benzoate, sodium 2-aminobenzoate, and aniline.

The relative rates of hydrolysis of the two amide groups would be influenced by the reaction conditions and the electronic and steric environment of each group. It is plausible that one amide bond could be hydrolyzed selectively under carefully controlled conditions.

Rearrangement Reactions

While no specific rearrangement reactions for Benzamide, 2-(benzoylamino)-N-phenyl- are extensively documented, related structures are known to undergo certain types of molecular rearrangements.

Chapman Rearrangement:

The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. While the starting material is an imidate, not a di-amide, this reaction highlights the possibility of aryl migration from oxygen to nitrogen. It is conceivable that under certain conditions, a tautomeric imidate form of one of the amide groups in the target molecule could undergo a related rearrangement, although this is speculative.

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a typical Smiles rearrangement, a nucleophilic group displaces a leaving group on an activated aromatic ring. For a molecule like Benzamide, 2-(benzoylamino)-N-phenyl-, if one of the aromatic rings were suitably activated (e.g., with a nitro group ortho or para to the amide linkage), it is possible that an intramolecular attack by one of the amide nitrogens could lead to a rearranged product.

Oxidation and Reduction Pathways

Oxidation:

The amide functional groups themselves are generally resistant to oxidation under mild conditions. However, the aromatic rings and the N-H bonds can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic rings. Selective oxidation of the N-H bonds is also a possibility, though less common for amides compared to amines.

Reduction:

The carbonyl groups of the amides in Benzamide, 2-(benzoylamino)-N-phenyl- can be reduced to methylene (B1212753) groups (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the di-amide into a diamine. Milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce amides.

If the aromatic rings were substituted with nitro groups, these could be selectively reduced to amino groups using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation, often without affecting the amide functionalities.

Interactive Table: General Outcomes of Reduction of Benzamide Derivatives

| Functional Group | Reducing Agent | Product Functional Group |

| Amide (-CONH-) | LiAlH₄ | Amine (-CH₂NH-) |

| Aromatic Nitro (-NO₂) | Sn/HCl, H₂/Pd | Aromatic Amine (-NH₂) |

| Aromatic Ring | H₂/Rh or Ru, high pressure/temp | Cyclohexyl Ring |

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple functional groups and reactive sites in Benzamide, 2-(benzoylamino)-N-phenyl- makes selectivity a key consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a molecule containing both an amide and a nitro group, the nitro group can often be selectively reduced without affecting the amide. Similarly, under controlled hydrolysis conditions, it might be possible to cleave one amide bond while the other remains intact.

Regioselectivity: This relates to the position at which a reaction occurs. As discussed in the context of electrophilic aromatic substitution, the electronic nature of the substituents on the three aromatic rings will direct incoming electrophiles to specific positions (ortho, meta, or para).

Stereoselectivity: If Benzamide, 2-(benzoylamino)-N-phenyl- were to be modified to contain chiral centers, or if it were to react with a chiral reagent, the formation of one stereoisomer over another would be a consideration. For the parent molecule, which is achiral, reactions with achiral reagents will not produce a stereoselective outcome unless a chiral catalyst is employed.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of the proton (¹H) and carbon (¹³C) signals of Benzamide (B126), 2-(benzoylamino)-N-phenyl-.

1D NMR (¹H, ¹³C) Spectral Analysis

Detailed experimental ¹H and ¹³C NMR spectral data for Benzamide, 2-(benzoylamino)-N-phenyl- are not widely available in the public domain. However, a complete analysis would involve the chemical shifts, multiplicities (splitting patterns), and integration of the proton signals, and the chemical shifts of the carbon signals. The expected spectra would show a complex pattern of aromatic protons and distinct signals for the amide (N-H) protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the benzamide groups.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C NMR spectra and to determine the connectivity and spatial proximity of atoms, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton, including the connectivity of the benzoyl and phenyl groups through the amide linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the three-dimensional conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of Benzamide, 2-(benzoylamino)-N-phenyl-. This allows for the calculation of its elemental formula with high precision, confirming the molecular formula of C₂₀H₁₆N₂O₂.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of Benzamide, 2-(benzoylamino)-N-phenyl-) and the analysis of the resulting fragment ions. This provides valuable information about the molecule's structure and connectivity. The fragmentation pattern would be expected to show characteristic losses of the benzoyl groups and other fragments related to the core structure. Detailed experimental MS/MS fragmentation data for this specific compound is not currently available in scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure of a compound by probing its vibrational modes. A study has been published that includes the experimental and theoretical vibrational analysis of N-(2-benzoylamino)phenyl benzamide. nih.gov

The experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra have been recorded and the vibrational wave numbers have been assigned. nih.gov The study noted that the vibrational frequency of the C=O stretching was downshifted to a lower wave number (a red shift), which was attributed to the mesomeric effect within the molecule. nih.gov The assigned vibrational wave numbers from the experimental spectra were found to be in good agreement with the theoretically calculated values. nih.gov

Key Vibrational Modes from IR and Raman Spectroscopy

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching | 3500-3300 |

| Aromatic C-H stretching | 3100-3000 |

| C=O stretching (Amide I) | 1700-1630 |

| N-H bending (Amide II) | 1650-1550 |

| Aromatic C=C stretching | 1600-1450 |

While the study confirms the acquisition and analysis of this data, the specific peak values from the experimental spectra are not provided in the abstract. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic structure of Benzamide, 2-(benzoylamino)-N-phenyl-, a compound characterized by multiple chromophores, including phenyl rings and amide functional groups. The absorption of ultraviolet and visible light by this molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic makeup.

A detailed study involving both experimental and simulated UV-Vis spectra has been conducted on N-(2-benzoylamino) phenyl benzamide, a structural isomer and likely synonym of the target compound. While the comprehensive data from this study, including specific absorption maxima (λmax), molar absorptivity (ε), and the solvent used for the analysis, are not publicly available in detail, the research confirms that the UV-Vis spectrum of this compound has been successfully recorded and analyzed. The study validated its simulated spectrum with experimental results, indicating a thorough characterization of its electronic transitions.

The electronic spectrum of Benzamide, 2-(benzoylamino)-N-phenyl- is expected to exhibit absorptions characteristic of π→π* and potentially n→π* transitions. The benzoyl and phenyl groups within the molecule contain delocalized π-electron systems, which give rise to strong π→π* transitions, typically in the shorter wavelength UV region. The amide carbonyl groups also possess non-bonding electrons (n-electrons) on the oxygen atom, which could lead to weaker n→π* transitions at longer wavelengths.

Further research is required to obtain and analyze the specific absorption data to fully interpret the electronic transition behavior of Benzamide, 2-(benzoylamino)-N-phenyl- and to understand the influence of its molecular structure on its spectroscopic properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are central to understanding the fundamental properties of Benzamide (B126), 2-(benzoylamino)-N-phenyl- at the atomic level. These methods are used to determine the molecule's stable three-dimensional structure and the arrangement of its electrons.

DFT has been the primary method for theoretical investigations of Benzamide, 2-(benzoylamino)-N-phenyl-. Specifically, calculations have been performed to optimize the molecular geometry, providing detailed information on bond lengths and angles. These computational results have been compared with experimental data, showing good agreement. nih.govnih.gov

The vibrational frequencies of the molecule have also been calculated using DFT. nih.gov This allows for the assignment of bands observed in experimental infrared and Raman spectra, offering a deeper understanding of the molecule's vibrational modes. nih.gov A notable finding from these calculations is the redshift (lowering of wavenumber) of the C=O stretching frequency, which is attributed to the mesomeric effect within the molecule. nih.govnih.gov

Table 1: Selected Calculated Geometrical Parameters for Benzamide, 2-(benzoylamino)-N-phenyl-

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-N1 | 1.415 | - | - |

| C1-C6 | 1.396 | - | - |

| C7=O8 | 1.251 | - | - |

| N9-C10 | 1.362 | - | - |

| C1-N1-C7 | - | 128.4 | - |

| C2-C1-N1 | - | 121.3 | - |

| O8-C7-N1 | - | 121.7 | - |

| C2-C1-N1-C7 | - | - | -179.5 |

| C1-N1-C7-O8 | - | - | 1.8 |

Data sourced from theoretical calculations.

Currently, there is no specific information available in the reviewed literature regarding the application of ab initio methods for the study of Benzamide, 2-(benzoylamino)-N-phenyl-.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the mapping of energy landscapes for Benzamide, 2-(benzoylamino)-N-phenyl- have not been extensively reported in the available scientific literature. The focus of existing computational studies has been on the properties of the ground-state optimized geometry.

Reaction Pathway Modeling and Transition State Analysis

While the synthesis of Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives has been described, computational modeling of the reaction pathways and the analysis of transition states are not detailed in the currently available research. nih.gov

Molecular Orbital Theory and Electron Density Distribution

The electronic properties of Benzamide, 2-(benzoylamino)-N-phenyl- have been investigated using frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

Natural bond orbital (NBO) analysis has also been performed to understand the intramolecular stabilization interactions. nih.gov This analysis provides insights into charge transfer and delocalization within the molecule. The electrophilic and nucleophilic reactivity sites have been identified through the analysis of the molecular electrostatic potential (MEP) surface and Fukui functions. nih.gov

Table 2: Calculated Molecular Orbital Properties for Benzamide, 2-(benzoylamino)-N-phenyl-

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -1.78 |

| Energy Gap (HOMO-LUMO) | 4.43 |

Values obtained from theoretical calculations.

Spectroscopic Property Prediction and Validation

Theoretical calculations have been successfully used to predict the spectroscopic properties of Benzamide, 2-(benzoylamino)-N-phenyl-, which have then been validated against experimental data. The calculated vibrational wavenumbers show good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov

Furthermore, the UV-Vis spectrum of the compound has been simulated and experimentally validated, providing insights into its electronic transitions. nih.govnih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FTIR | Experimental FT-Raman | Calculated |

|---|---|---|---|

| N-H Stretch | 3315 | 3317 | 3320 |

| C-H Stretch (Aromatic) | 3062 | 3064 | 3068 |

| C=O Stretch | 1658 | 1660 | 1655 |

| C-N Stretch | 1315 | 1317 | 1320 |

This table presents a selection of vibrational modes for illustrative purposes.

Intermolecular Interaction Modeling

Computational modeling of intermolecular interactions provides crucial insights into the non-covalent forces that govern the association of molecules in various environments, including crystal lattices and biological systems. For Benzamide, 2-(benzoylamino)-N-phenyl-, theoretical studies have been employed to elucidate the nature and strength of these interactions, which are fundamental to its chemical behavior and potential applications. These interactions primarily include hydrogen bonds, van der Waals forces, and π-stacking interactions.

Molecular docking studies, a significant component of intermolecular interaction modeling, have been performed on Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives to predict their binding modes with biological targets. researchgate.netresearchgate.net These computational simulations place the molecule within the active site of a protein and calculate the most favorable binding geometry, identifying the key intermolecular interactions that stabilize the complex.

In one such study, derivatives of 2-benzoylamino-N-phenyl-benzamide were docked into the active site of the SARS-CoV-2 main protease (PDB ID: 6LU7). researchgate.net The results highlighted a variety of non-covalent interactions, including hydrophobic and electrostatic interactions, as being critical for ligand binding. researchgate.net The high binding affinity of the parent molecule, N-(2-benzoylamino) phenyl benzamide (NBPB), was attributed to the formation of hydrogen bonds and various hydrophobic interactions with the protein receptor. nih.gov

The primary types of intermolecular interactions observed in these models are detailed below:

Hydrogen Bonding: The presence of amide (-CONH-) groups in the molecule makes it both a hydrogen bond donor (N-H) and an acceptor (C=O). These groups can form strong, directional hydrogen bonds with appropriate residues in a protein's active site or with other molecules of the same compound in the solid state. nih.gov In the context of protein binding, these interactions are often with amino acid residues such as serine, threonine, histidine, or the peptide backbone.

π-π Stacking: The molecule contains multiple phenyl rings, which can engage in π-π stacking interactions. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, are crucial for the stability of both molecular aggregates and protein-ligand complexes. nih.gov The conformation of related N-phenylbenzamides is known to facilitate these interactions, which, along with hydrogen bonding, are essential for the side-by-side stacking of molecules in crystal structures. nih.gov

Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, and valine. These interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces of both the ligand and the protein.

The table below summarizes the key intermolecular interactions identified in computational studies of Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives with a biological target.

| Interaction Type | Molecular Feature Involved | Potential Interacting Partners (in a protein context) |

| Hydrogen Bond (Donor) | Amide N-H groups | Aspartate, Glutamate, Serine, Threonine, Peptide carbonyl |

| Hydrogen Bond (Acceptor) | Carbonyl C=O oxygen atoms | Arginine, Lysine, Histidine, Serine, Threonine, Peptide N-H |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl rings | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| Van der Waals Forces | Entire molecule | All surrounding atoms |

Theoretical tools such as Hirshfeld surface analysis, the quantum theory of atoms in molecules (QTAIM), and non-covalent interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions. nih.govnih.gov For instance, NCI plots can reveal the nature and spatial distribution of non-covalent interactions, distinguishing between stabilizing hydrogen bonds and weaker van der Waals interactions. nih.gov While specific studies applying all these advanced techniques directly to Benzamide, 2-(benzoylamino)-N-phenyl- are not extensively detailed in the literature, the principles from studies on analogous systems are directly applicable. scielo.org.mx The interplay of these various intermolecular forces ultimately dictates the supramolecular assembly of the compound in the solid state and its binding affinity and specificity for biological macromolecules. nih.gov

Supramolecular Chemistry and Molecular Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in a vast array of chemical and biological systems. For Benzamide (B126), 2-(benzoylamino)-N-phenyl-, the presence of two secondary amide (N-H) groups as hydrogen bond donors and two carbonyl (C=O) groups as acceptors provides a rich landscape for the formation of intricate hydrogen-bonding networks.

In the crystalline state, it is anticipated that these amide groups will be heavily involved in forming robust intermolecular hydrogen bonds. While a specific crystal structure for Benzamide, 2-(benzoylamino)-N-phenyl- is not publicly available, insights can be drawn from related structures. For instance, the crystal structure of 2-benzoylamino-N'-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide reveals a complex three-dimensional network stabilized by a combination of N—H···O and O—H···(N,O) hydrogen bonds core.ac.uk. This suggests that in the solid state, Benzamide, 2-(benzoylamino)-N-phenyl- likely forms extended chains or sheets through N—H···O=C interactions between adjacent molecules. The presence of two distinct amide linkages allows for the potential formation of diverse supramolecular synthons, such as the common amide-amide catemer or dimer motifs.

The conformation of the molecule, particularly the relative orientation of the two benzoylamino groups, will significantly influence the geometry of these networks. Intramolecular hydrogen bonding between the N-H of one amide and the carbonyl oxygen of the other is also a possibility, which would lead to a more compact molecular conformation and affect the pattern of intermolecular interactions.

In solution, the nature of the solvent plays a critical role in modulating the hydrogen bonding behavior. In polar, protic solvents, there will be competition between intermolecular hydrogen bonds with the solvent and the self-association of the benzamide molecules. In non-polar solvents, the propensity for self-assembly through hydrogen bonding is expected to be significantly higher, potentially leading to the formation of ordered aggregates. Spectroscopic techniques such as NMR can be employed to study these solution-state interactions, with changes in chemical shifts of the amide protons providing evidence for hydrogen bond formation.

Table 1: Potential Hydrogen Bonding Interactions in Benzamide, 2-(benzoylamino)-N-phenyl-

| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |

| N-H (Amide 1) | C=O (Amide 2 of another molecule) | Intermolecular | Chain, Sheet, Dimer |

| N-H (Amide 2) | C=O (Amide 1 of another molecule) | Intermolecular | Chain, Sheet, Dimer |

| N-H (Amide 1) | C=O (Amide 2 of the same molecule) | Intramolecular | Ring |

π-π Stacking Interactions and Aromatic Ring Interactions

The arrangement of the aromatic rings in the solid state will be a balance between optimizing hydrogen bonds and maximizing favorable π-π stacking. Depending on the relative orientation of the rings, different stacking geometries can be adopted, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. Computational studies on related systems have shown that substituent size and isomerization play a crucial role in the polymorphism and the nature of π-π interactions researchgate.net. The flexible nature of the bonds connecting the phenyl rings in Benzamide, 2-(benzoylamino)-N-phenyl- allows for conformational freedom, which can lead to various packing motifs with different π-π stacking energies.

In addition to π-π stacking between the phenyl rings, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, are also likely to be present. These weaker, yet numerous, interactions can collectively provide substantial stabilization to the supramolecular architecture. The interplay between hydrogen bonding and π-π stacking is a critical determinant of the final crystal packing, and in some cases, one type of interaction may dominate over the other in directing the assembly.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule with a cavity and a smaller 'guest' molecule or ion. While there are no specific reports on the use of Benzamide, 2-(benzoylamino)-N-phenyl- in host-guest chemistry, its structural features suggest potential in this area. The flexible nature of the molecule could allow it to adopt conformations that create a pseudo-cavity capable of encapsulating small guest molecules.

More structured derivatives, such as aromatic oligoamide macrocycles, have demonstrated remarkable capabilities in binding cationic guests within their electronegative cavities rsc.org. These macrocycles are built from repeating aromatic amide units, and their shape-persistent nature allows for pre-organized binding sites. By analogy, it is conceivable that derivatives of Benzamide, 2-(benzoylamino)-N-phenyl- could be designed to form macrocyclic structures with well-defined cavities for molecular recognition and sensing applications. The amide groups could provide hydrogen bonding sites for guest coordination, while the aromatic rings could engage in π-π stacking with suitable aromatic guests.

The development of such host molecules would require synthetic modification to create a more rigid and pre-organized structure. However, the fundamental benzamide framework provides a versatile platform for the design of novel host systems for applications in areas such as catalysis, separation, and drug delivery nih.gov.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. The combination of directional hydrogen bonding and less-directional π-π stacking interactions in Benzamide, 2-(benzoylamino)-N-phenyl- makes it a prime candidate for forming complex, hierarchical structures.

At the molecular level, hydrogen bonding can direct the formation of one-dimensional tapes or two-dimensional sheets. These primary structures can then further assemble into three-dimensional architectures through the weaker but cumulative effects of π-π stacking and van der Waals forces. The flexibility of the molecule is a key parameter in this process. While rigid molecules often form highly crystalline structures, flexible molecules like Benzamide, 2-(benzoylamino)-N-phenyl- can potentially assemble into a wider range of morphologies, including liquid crystals and gels rsc.org.

For example, studies on bis-benzamide derivatives with flexible spacers have shown that the length of the spacer can have a decisive influence on the resulting soft material, leading to either liquid crystalline or gel-like behavior rsc.org. This highlights the potential to tune the self-assembly of Benzamide, 2-(benzoylamino)-N-phenyl- derivatives by modifying the connectivity and flexibility of the molecular backbone. The formation of such hierarchical structures is of great interest for the development of advanced materials with tailored optical, electronic, and mechanical properties.

Cocrystallization Strategies and Mechanistic Aspects

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by incorporating a second molecule (a coformer) into the crystal lattice. Benzamides are known to form cocrystals with a variety of coformers, particularly those containing carboxylic acid groups, through the formation of robust acid-amide supramolecular heterosynthons nih.govresearchgate.net.

For Benzamide, 2-(benzoylamino)-N-phenyl-, with its two amide functionalities, there are multiple sites available for hydrogen bonding with coformers. A systematic screening of potential coformers, such as dicarboxylic acids or other molecules with complementary hydrogen bonding sites, could lead to the discovery of novel cocrystals with altered properties like solubility, stability, and melting point.

The success of cocrystallization is often dependent on the relative strength of the intermolecular interactions between the benzamide and the coformer compared to the self-interactions of the individual components. Computational methods can be employed to predict the likelihood of cocrystal formation by calculating the interaction energies between the target molecule and potential coformers researchgate.net. Various experimental techniques, including solvent evaporation, grinding, and slurry methods, can be used to screen for and produce cocrystals. A comparative study of these methods has shown that their efficiency can vary depending on the system nih.gov. The mechanistic aspects of cocrystal formation involve the nucleation and growth of a new crystalline phase where both components are incorporated in a stoichiometric ratio, driven by the formation of favorable intermolecular interactions.

Table 2: Potential Coformers for Cocrystallization with Benzamide, 2-(benzoylamino)-N-phenyl-

| Coformer Class | Potential Interaction | Expected Outcome |

| Dicarboxylic Acids | Acid-Amide Heterosynthon | Formation of extended networks, modification of solubility |

| Aromatic Carboxylic Acids | Acid-Amide Heterosynthon, π-π Stacking | Enhanced stability through multiple interaction types |

| Other Amides | Amide-Amide Heterodimers/Catemers | Formation of new packing arrangements |

| Phenols | O-H···O=C Hydrogen Bonding | Alteration of melting point and thermal properties |

Ligand-Receptor Interaction Modeling (excluding clinical efficacy)

Computational modeling provides a powerful tool to understand the interactions between a ligand, such as Benzamide, 2-(benzoylamino)-N-phenyl-, and a biological receptor at the molecular level. These studies are crucial in the early stages of drug discovery for identifying potential binding modes and guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Benzamide, 2-(benzoylamino)-N-phenyl-, docking studies can elucidate how the molecule fits into the binding pocket of a target protein and identify the key intermolecular interactions that stabilize the complex.

A study investigating the potential of N-(2-benzoylamino) phenyl benzamide (NBPB) as a novel inhibitor for SARS-CoV-2 proteins utilized molecular docking to analyze its binding affinity and interactions nih.gov. The results of such studies typically reveal that the high binding affinity is due to a combination of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the receptor's active site nih.gov.

Table 3: Key Molecular Interactions in Ligand-Receptor Binding of Benzamide, 2-(benzoylamino)-N-phenyl-

| Interaction Type | Ligand Moiety | Potential Receptor Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Asp, Glu, Ser, Thr, Asn, Gln |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Phenyl Rings | Ala, Val, Leu, Ile, Pro |

| C-H···π Interactions | Phenyl C-H | Aromatic residues |

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of supramolecular chemistry, MD simulations provide valuable insights into the binding events between a ligand, such as Benzamide, 2-(benzoylamino)-N-phenyl-, and its molecular target, often a protein receptor. These simulations can elucidate the stability of the ligand-receptor complex, the key intermolecular interactions governing the binding, and the conformational changes that occur upon binding.

While extensive research has been conducted on the synthesis and in silico analysis of Benzamide, 2-(benzoylamino)-N-phenyl- and its derivatives, detailed studies focusing specifically on the molecular dynamics of its binding events are still emerging. Much of the current computational research has centered on molecular docking and absorption, distribution, metabolism, and excretion (ADME) predictions to assess the therapeutic potential of this compound class.

For instance, derivatives of N-phenylbenzamide have been investigated as potential protein kinase inhibitors. scirp.org In such studies, MD simulations are typically employed to refine the results of initial molecular docking screens. scirp.org The process generally involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules with appropriate ions) and observing its behavior over a set period, often in the nanosecond to microsecond range. scirp.org The stability of the complex is a key indicator of a potentially effective interaction.

In studies of related compounds, MD simulations have been used to calculate the binding free energy, which provides a quantitative measure of the affinity between the ligand and its target. biointerfaceresearch.com The trajectories generated from these simulations allow for a detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

A significant area of interest for Benzamide, 2-(benzoylamino)-N-phenyl- has been its potential as an inhibitor of SARS-CoV-2 proteins. nih.gov Molecular docking studies have suggested that this molecule, also referred to as NBPB in some literature, exhibits a high binding affinity for SARS-CoV-2 protein receptors. nih.gov These studies have highlighted the importance of hydrogen bonds and various hydrophobic interactions in the binding process. nih.gov While these docking studies provide a static snapshot of the binding pose, MD simulations would be the next logical step to understand the dynamic nature of this interaction and to confirm the stability of the predicted binding mode. For other potential SARS-CoV-2 inhibitors, MD simulations have been crucial in validating the stability of the ligand within the binding pocket of viral proteins like the main protease (Mpro). researchgate.netnih.gov

The general methodology for such a simulation would involve:

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules. Ions are added to neutralize the system and mimic physiological salt concentrations.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and allowed to stabilize.

Production Run: This is the main phase of the simulation, where the trajectory of the atoms is recorded over a longer timescale.

Analysis: The resulting trajectory is analyzed to determine various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific intermolecular interactions that are maintained throughout the simulation.

Although specific data tables from MD simulations for Benzamide, 2-(benzoylamino)-N-phenyl- are not yet widely published, the table below illustrates the type of data that would be generated from such a study, based on findings for analogous systems.

It is anticipated that future research will provide such detailed molecular dynamics data for Benzamide, 2-(benzoylamino)-N-phenyl-, which will be crucial for validating its mechanism of action and guiding the rational design of more potent derivatives.

Derivatization, Analogues, and Structure Activity Relationship Sar Methodologies

Systematic Derivatization Strategies

Systematic derivatization involves the targeted modification of a lead compound's scaffold to generate a library of analogues. For Benzamide (B126), 2-(benzoylamino)-N-phenyl-, these strategies primarily focus on substitutions at the amide nitrogen atoms and functionalization of the three aromatic rings.

The two amide linkages in the parent structure are key targets for derivatization. N-substitution can significantly alter the compound's hydrogen bonding capacity, conformational flexibility, and electronic properties.

N-Alkylation and N-Acylation: The hydrogen atoms on the amide nitrogens can be replaced with various alkyl or acyl groups. For instance, methylation of both the amine and amide nitrogen has been investigated as a strategy in analogous structures to explore the impact of removing hydrogen bond donors. mdpi.com Such modifications can influence molecular conformation and polarity. Electrophilic substitution reactions provide a route to N-functionalization; for example, N-H containing precursors can be deprotonated with a strong base to form a salt, which then reacts with electrophiles like alkyl halides or acyl chlorides to yield N-substituted products. nih.gov N-benzoyl products have been successfully synthesized using benzoyl chloride as the electrophile. nih.gov

The three phenyl rings of the molecule present numerous opportunities for introducing a wide range of functional groups. These substitutions can modulate steric, electronic, and lipophilic characteristics. A common synthetic route involves the condensation of 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines, which directly introduces substituents onto the N-phenyl ring. researchgate.netresearchgate.netresearchgate.net This method has been used to prepare a series of derivatives with varying functional groups on the aniline (B41778) moiety, demonstrating that the yields of the final products are dependent on the nature of the substituent. researchgate.net

Below is a data table illustrating the synthesis of various Benzamide, 2-(benzoylamino)-N-phenyl- derivatives through this condensation reaction, highlighting the substituent on the aniline and the corresponding product yield.

| Derivative | Substituent on Aniline Ring (R) | Reported Yield (%) | Reference |

|---|---|---|---|

| 5a | H | 92 | researchgate.net |

| 5b | 4-CH3 | 85 | researchgate.net |

| 5c | 4-OCH3 | 88 | researchgate.net |

| 5d | 4-Cl | 78 | researchgate.net |

| 5e | 4-Br | 75 | researchgate.net |

| 5f | 4-F | 82 | researchgate.net |

| 5g | 4-NO2 | 65 | researchgate.net |

| 5h | 3-NO2 | 68 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on mechanistic descriptors)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their properties. By focusing on mechanistic descriptors, QSAR models can provide insight into the specific physicochemical factors that govern a compound's behavior. These descriptors are typically categorized as electronic, steric, or lipophilic.

Electronic descriptors quantify the electronic aspects of a molecule, which are fundamental to its interactions. These are often calculated using quantum chemical methods. ucsb.edu

Key Electronic Descriptors: Common descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Δε), dipole moment (μ), electrophilicity index (Ω), and partial atomic charges. biolscigroup.us

The following table summarizes key electronic descriptors and their significance.

| Descriptor | Abbreviation | Physicochemical Meaning | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E-HOMO | Represents the energy of the outermost electrons; relates to the capacity to donate electrons. | ucsb.edubiolscigroup.us |

| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Represents the energy of the lowest energy electron-accepting orbital; relates to the capacity to accept electrons. | ucsb.edubiolscigroup.us |

| HOMO-LUMO Energy Gap | Δε | Indicates chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. | |

| Dipole Moment | μ | Measures the overall polarity of the molecule, influencing its interaction with polar environments. | biolscigroup.us |

| Electrophilicity Index | Ω | Quantifies the global electrophilic nature of a molecule. |

Steric descriptors account for the size, shape, and three-dimensional arrangement of the molecule. These factors can impose significant conformational constraints, dictating how the molecule can orient itself and interact with its environment.

Common Steric Descriptors: These include molecular weight, molecular volume, surface area, and shape indices like ovality. sphinxsai.com The number of rotatable bonds is another crucial descriptor that defines the conformational flexibility of a molecule. sphinxsai.com

Impact on Conformation: The bulky phenyl and benzoyl groups in Benzamide, 2-(benzoylamino)-N-phenyl- restrict rotation around the amide bonds. Introducing further substituents, especially at ortho positions on the aromatic rings, can increase steric hindrance and further limit the range of accessible conformations. This shielding can, for instance, improve membrane permeability by masking polar groups through the formation of intramolecular hydrogen bonds. acs.org QSAR models for related compounds have successfully incorporated descriptors such as the square of ovality (Φ²) to quantify the influence of molecular shape.

Lipophilicity is a critical property that describes a molecule's affinity for nonpolar, lipid-like environments. It is a primary determinant of membrane permeation, which is fundamentally a partitioning process between aqueous and lipid phases.

Lipophilicity Metrics: The most common descriptor is the logarithm of the partition coefficient between n-octanol and water (LogP) or the distribution coefficient at a specific pH (LogD). sphinxsai.com These values quantify the equilibrium distribution of a compound between a nonpolar and an aqueous phase.

Mechanism of Permeation: Passive membrane permeation is governed by a molecule's ability to desolvate from the aqueous phase, enter the hydrophobic core of the lipid bilayer, and then re-solvate in the aqueous phase on the other side. High lipophilicity favors partitioning into the membrane, but excessive lipophilicity can lead to poor aqueous solubility and potential retention within the membrane. nih.gov

Advanced Descriptors: To capture the balance between lipophilicity and permeability, more advanced metrics like Lipophilic Permeability Efficiency (LPE) have been developed. LPE provides a measure of how efficiently a compound achieves passive membrane permeability relative to its lipophilicity, offering a more nuanced tool for optimizing molecular properties. nih.gov

Rational Design of Analogues Based on Mechanistic Insights

The rational design of analogues of "Benzamide, 2-(benzoylamino)-N-phenyl-" and related scaffolds is a sophisticated process that leverages an understanding of the compound's mechanism of action to create new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. This approach moves beyond random screening, employing a targeted strategy where structural modifications are made to optimize interactions with a specific biological target. By understanding how the parent molecule binds to its receptor, inhibits an enzyme, or interferes with a biological pathway, researchers can make informed decisions about which functional groups to modify, add, or remove.

One prominent strategy involves identifying a known pharmacophore within a parent structure and designing novel compounds that retain this key feature while modifying other parts of the molecule to improve its properties. For instance, based on the encouraging clinical results of combining a Topoisomerase I (Topo I) inhibitor with a Cyclooxygenase-2 (COX-2) inhibitor for cancer therapy, a series of N-2-(phenylamino) benzamide derivatives were designed. nih.govdrugbank.com The design was based on modifying the structure of 1,5-naphthyridine (B1222797) derivatives, which are known Topo I inhibitors, to incorporate functionalities that would also inhibit COX-2. nih.gov This led to the development of compounds like I-1 and I-8, which not only retained the anti-proliferative, anti-migration, and anti-invasion effects of the parent compound but also gained COX-2 inhibitory activity. nih.gov The success of this modification highlights a rational design approach aimed at creating dual-target agents. nih.govdrugbank.com

The compound designated I-1 demonstrated significant tumor growth inhibition in both C6 glioma orthotopic (66.7%) and U87MG xenograft models (69.4%). nih.gov Mechanistically, it was found to downregulate key signaling molecules involved in tumor progression, including PGE₂, VEGF, and MMP-9, while upregulating the cell adhesion molecule E-cadherin. nih.gov

| Compound | Parent Structure | COX-2 Inhibition (IC50) | Key Mechanistic Action |

|---|---|---|---|

| 1,5-naphthyridine derivative | Parent Compound | > 150 µM | Topo I Inhibition |

| I-1 | N-2-(phenylamino) benzamide analogue | 33.61 ± 1.15 µM | Dual Topo I and COX-2 Inhibition; Downregulates PGE₂, VEGF, MMP-9 |

| I-8 | N-2-(phenylamino) benzamide analogue | 45.01 ± 2.37 µM | Dual Topo I and COX-2 Inhibition |

Another example of mechanism-based rational design is the development of N-phenylbenzamide derivatives as antiprotozoal agents. semanticscholar.org The known antiprotozoal agent 1a , a kDNA binder, was selected as the starting point. semanticscholar.org The mechanistic insight that this compound binds strongly to the AT-rich minor groove of kinetoplastid DNA (kDNA) guided the design of new analogues. semanticscholar.org Researchers hypothesized that modifying the physicochemical properties of the lead compound could improve its activity against intracellular parasites like Leishmania donovani and Trypanosoma cruzi. semanticscholar.org

This led to the synthesis of three series of analogues where the 2-aminoimidazoline (B100083) rings of the parent compound were replaced with more acidic heterocycles: 1H-benzimidazol-2-yl-amine (series 2) or pyridine-2-carboxamidine (series 3). semanticscholar.org This rational modification was based on the understanding that the NH groups of the original rings were crucial for hydrogen bonding with DNA. semanticscholar.org The resulting analogues in series 3, particularly compound 3a , showed potent, submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani, validating the design strategy. semanticscholar.org

| Compound Series | Key Structural Modification | Mechanism of Action | Activity Profile |

|---|---|---|---|

| Series 1 (e.g., 1a) | Bis(2-aminoimidazolines) | Binds to DNA minor groove | Micromolar activity against T. brucei |

| Series 2 | Bis(2-aminobenzimidazoles) | Binds to DNA minor groove and by intercalation | Micromolar activity against T. brucei |

| Series 3 (e.g., 3a) | Bisarylimidamides | Binds to DNA minor groove | Submicromolar activity against T. brucei, T. cruzi, and L. donovani |